molecular formula C23H24FN5O2S B2991110 1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-06-8

1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2991110
CAS RN: 1111197-06-8
M. Wt: 453.54
InChI Key:
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Description

The compound “1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of similar triazole compounds typically involves aromatic nucleophilic substitution . For instance, novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The triazole ring is a key structural component in this molecule . The presence of the fluorobenzyl, isopropyl, propyl, and carboxamide groups further adds to the complexity of the molecule.

Scientific Research Applications

Antiviral Research

Compounds with the [1,2,4]triazolo[4,3-a]quinazoline moiety have been studied for their potential antiviral activities. Specifically, derivatives of this compound class have shown promise against viruses such as Herpes simplex. The antiviral activity is often assessed using plaque-reduction assays on cell cultures like Vero African monkey kidney cells .

Antimicrobial Activity

The antimicrobial properties of [1,2,4]triazolo[4,3-a]quinazoline derivatives are notable. They have been synthesized with the aim of combating various pathogenic organisms. The presence of certain substituents, such as the piperazine unit, has been reported to enhance this activity, suggesting that our compound could be modified to increase its efficacy against bacterial and fungal infections .

Cancer Research

Some [1,2,4]triazolo[4,3-a]quinazoline derivatives have been designed and synthesized to investigate their anticancer properties. These compounds have been tested against human cancer cell lines, with some showing cytotoxic activities comparable to established anticancer drugs like doxorubicin .

Chemical Synthesis

The structural complexity of [1,2,4]triazolo[4,3-a]quinazoline derivatives makes them interesting targets for chemical synthesis. They can be synthesized via aromatic nucleophilic substitution, offering a pathway to create a variety of novel compounds with potential biological activities .

Bioisosterism Studies

The [1,2,4]triazolo[4,3-a]quinazoline scaffold can be used in bioisosterism studies to develop new drugs. By replacing key functional groups with bioisosteric equivalents, researchers can create new molecules with similar biological properties but potentially improved pharmacokinetics or reduced toxicity .

Pharmacological Investigations

Due to the structural similarity to fluoroquinolone antibiotics, compounds like our subject can be investigated for their pharmacological properties. Modifications to the core structure could lead to the discovery of new drugs with enhanced activity or specificity .

Drug Design and Development

The compound’s structure provides a versatile framework for drug design. By modifying different parts of the molecule, researchers can tailor the compound to target specific receptors or enzymes, paving the way for the development of new therapeutic agents .

Molecular Modeling

The unique structure of [1,2,4]triazolo[4,3-a]quinazoline derivatives allows for their use in molecular modeling studies. These compounds can serve as models to understand the interaction between small molecules and biological targets, which is crucial for the rational design of drugs .

Future Directions

The future research on this compound could focus on exploring its potential biological activities, such as antimicrobial, antioxidant, and antiviral potentials . Further studies could also investigate its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential hazards should also be evaluated.

properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2S/c1-4-11-28-21(31)18-10-7-16(20(30)25-14(2)3)12-19(18)29-22(28)26-27-23(29)32-13-15-5-8-17(24)9-6-15/h5-10,12,14H,4,11,13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQMSGNSKMHBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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